Cas no 2383809-36-5 (1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene)

1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene is a halogenated aromatic compound featuring bromine, ethoxy, fluoro, and methyl substituents on a benzene ring. This structurally diverse molecule serves as a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of multiple functional groups allows for selective further derivatization, enabling the construction of complex molecular frameworks. The bromine substituent facilitates cross-coupling reactions, while the ethoxy and fluoro groups offer additional reactivity for nucleophilic or electrophilic substitutions. The compound's well-defined substitution pattern ensures predictable reactivity, making it a useful building block for researchers developing novel bioactive compounds or advanced materials. Its stability under standard storage conditions further enhances its utility in synthetic workflows.
1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene structure
2383809-36-5 structure
Product name:1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene
CAS No:2383809-36-5
MF:C9H10BrFO
Molecular Weight:233.077505588531
CID:5076771

1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene 化学的及び物理的性質

名前と識別子

    • 1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene
    • インチ: 1S/C9H10BrFO/c1-3-12-9-6(2)8(11)5-4-7(9)10/h4-5H,3H2,1-2H3
    • InChIKey: ANSVGVKSGCPCDS-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(C)=C1OCC)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 143
  • XLogP3: 3.4
  • トポロジー分子極性表面積: 9.2

1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Aaron
AR022JFB-1g
1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene
2383809-36-5 95%
1g
$417.00 2025-02-13
Aaron
AR022JFB-500mg
1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene
2383809-36-5 95%
500mg
$313.00 2025-02-13

1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene 関連文献

1-Bromo-2-ethoxy-4-fluoro-3-methylbenzeneに関する追加情報

Introduction to 1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene (CAS No. 2383809-36-5)

1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene, identified by its Chemical Abstracts Service (CAS) number 2383809-36-5, is a significant compound in the realm of organic synthesis and pharmaceutical research. This aromatic heterocyclic compound features a unique structural arrangement that makes it a valuable intermediate in the development of various chemical entities, particularly in medicinal chemistry. The presence of bromine, ethoxy, fluoro, and methyl substituents on the benzene ring imparts distinct reactivity and functional properties, making it a versatile building block for synthesizing more complex molecules.

The compound's molecular structure consists of a benzene core substituted with a bromine atom at the 1-position, an ethoxy group at the 2-position, a fluoro atom at the 4-position, and a methyl group at the 3-position. This specific substitution pattern enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl systems prevalent in many drug molecules. The electron-withdrawing nature of the fluoro group and the electron-donating effects of the ethoxy and methyl groups contribute to an intricate balance of electronic properties, influencing both reactivity and stability.

In recent years, 1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene has garnered attention in the pharmaceutical industry due to its role as a precursor in the synthesis of novel therapeutic agents. For instance, researchers have explored its application in developing kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The bromine atom serves as an excellent handle for palladium-catalyzed reactions, enabling the introduction of diverse functional groups while maintaining regioselectivity. This has been particularly useful in generating analogs with enhanced binding affinity to biological targets.

Moreover, the fluoro substituent has been increasingly recognized for its impact on pharmacokinetic properties, such as metabolic stability and bioavailability. Compounds incorporating fluorine atoms often exhibit improved pharmacological profiles due to their ability to modulate lipophilicity and hydrogen bonding interactions. The ethoxy group further contributes to these properties by influencing solubility and interaction with biological membranes. Together, these substituents make 1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene a compelling candidate for further derivatization.

Recent advancements in computational chemistry have also highlighted the potential of this compound in virtual screening campaigns. Molecular modeling studies suggest that derivatives of 1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene can be designed to interact with specific protein pockets, offering opportunities for developing targeted therapies. For example, modifications at the 5-position or introduction of additional heterocycles could yield compounds with novel mechanisms of action against resistant pathogens or diseases.

The synthesis of 1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene typically involves multi-step organic transformations starting from commercially available aromatic precursors. Key steps often include halogenation reactions to introduce the bromine atom, followed by nucleophilic substitution or etherification to incorporate the ethoxy group. The fluorination step can be achieved through various methods, including electrochemical fluorination or metal-catalyzed cross-coupling reactions involving fluorinated reagents. Each synthetic step must be carefully optimized to ensure high yield and purity, as impurities can significantly affect downstream applications.

In industrial settings, process chemists focus on developing scalable synthetic routes that minimize waste and enhance cost-efficiency. Continuous flow chemistry has emerged as a promising approach for producing 1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene, offering advantages such as improved reaction control and reduced solvent consumption. Such innovations align with global efforts to promote sustainable chemical manufacturing practices.

The role of 1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene extends beyond pharmaceuticals into agrochemicals and specialty chemicals. Its structural motifs are found in certain herbicides and pesticides due to their ability to disrupt biological pathways in pests while maintaining selectivity. Additionally, its derivatives serve as ligands or catalysts in various chemical transformations, underscoring its broad utility across multiple disciplines.

As research continues to uncover new applications for this compound, collaborations between academia and industry will be crucial in translating laboratory findings into practical solutions. The integration of high-throughput screening technologies with traditional synthetic methodologies will accelerate the discovery pipeline for novel derivatives of 1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene, potentially leading to breakthroughs in drug discovery and material science.

In conclusion,1-Bromo-2-ethoxy-4-fluoro-(CAS No: 2383809 -36 -5) is a multifaceted compound with significant potential across pharmaceuticals, agrochemicals,and specialty chemical industries Its unique structural features make it an indispensable intermediate for synthesizing complex molecules with tailored properties Further exploration into its applications will undoubtedly yield innovative solutions that address global challenges in health care sustainability

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